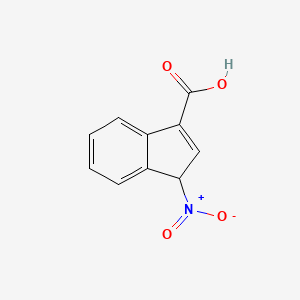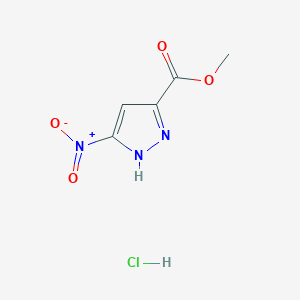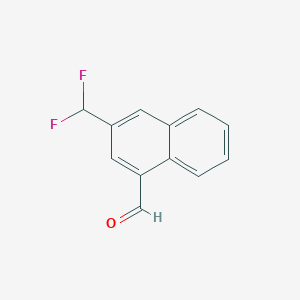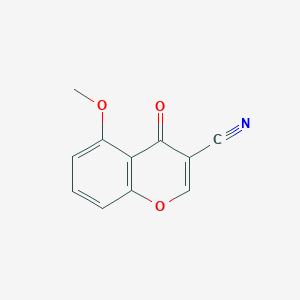
5-Methoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound belonging to the chromene family Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile can be achieved through various methods. One common approach involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicylaldehyde or its derivatives in ethanol. This reaction typically proceeds smoothly under mild conditions, yielding the desired chromene derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry approaches. For instance, microwave irradiation-assisted synthesis using sodium fluoride as a catalyst in an aqueous medium has been reported. This method is efficient, environmentally friendly, and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Amino and thio derivatives
Scientific Research Applications
5-methoxy-4-oxo-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-HIV activities.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of fluorescent probes for early cancer detection and imaging.
Mechanism of Action
The mechanism of action of 5-methoxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitrile: Known for its antimicrobial and antifungal activities.
4-oxo-4H-chromene-3-carbaldehyde: Used in the synthesis of chromenopyridine derivatives with pharmacological activities.
Uniqueness
5-methoxy-4-oxo-4H-chromene-3-carbonitrile stands out due to its methoxy group, which enhances its biological activity and specificity. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
219654-21-4 |
|---|---|
Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-methoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C11H7NO3/c1-14-8-3-2-4-9-10(8)11(13)7(5-12)6-15-9/h2-4,6H,1H3 |
InChI Key |
NRRNFKUUOBLAQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C(=CO2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




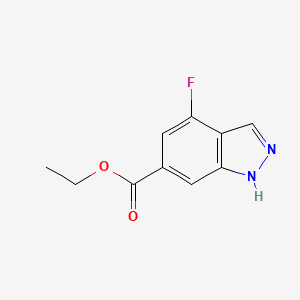


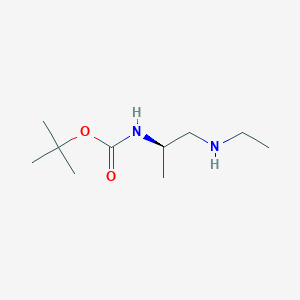
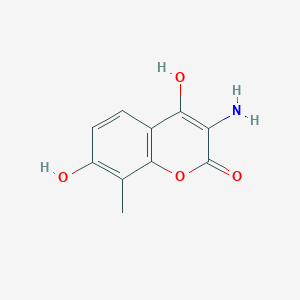

![Trimethyl{1-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane](/img/structure/B11897981.png)
![8-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11897983.png)
